SU-4313

Kinase inhibition Stereochemistry Potency

SU-4313 is the preferred probe for concurrent multi-RTK inhibition in cancer research. Its defined IC50 profile across PDGFR, VEGFR2, EGFR, HER2, and IGF-1R makes it essential for studying synergistic signaling. Avoid isomer mixtures: certified stereochemical purity (Z-isomer) is mandatory for reproducible potency data. Generic substitution is high-risk due to non-linear SAR.

Molecular Formula C18H17NO
Molecular Weight 263.3 g/mol
Cat. No. B3223822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU-4313
Molecular FormulaC18H17NO
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C18H17NO/c1-12(2)14-9-7-13(8-10-14)11-16-15-5-3-4-6-17(15)19-18(16)20/h3-12H,1-2H3,(H,19,20)/b16-11-
InChIKeyIRQQWCZKCUQNSO-WJDWOHSUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one: Key Specifications and Procurement Baseline for SU-4313


(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one, also cataloged as SU-4313 (CAS 186611-55-2), is a synthetic organic compound belonging to the 3-benzylideneindolin-2-one class, characterized by a bicyclic indolinone core with a 4-isopropylphenyl methylidene substituent at the 3-position . It is a well-established, broad-spectrum modulator of multiple receptor tyrosine kinases (RTKs), including PDGFR, VEGFR2 (FLK-1), EGFR, HER2, and IGF-1R [1]. With a molecular formula of C18H17NO and a molecular weight of 263.33 g/mol, it is commonly available for research use with a purity of 98% or higher .

Why Generic Substitution of (3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one with Other 3-Benzylideneindolin-2-ones Is Scientifically Unreliable


Generic substitution within the 3-benzylideneindolin-2-one class is scientifically unsound due to profound, non-linear variations in kinase selectivity and potency driven by minor structural modifications. This compound (SU-4313) exhibits a specific broad-spectrum tyrosine kinase inhibitory profile, with IC50 values spanning from 8.0 µM to 18.8 µM across five major RTKs . In stark contrast, its direct (E)-stereoisomer is reported to have an IC50 of 50,000 nM (50 µM) in certain assays, representing a >6-fold decrease in potency [1]. Furthermore, the class demonstrates extreme target divergence; while SU-4313 is an RTK modulator, closely related analogs like Tripolin A and AK34 are potent, allosteric Aurora A kinase inhibitors (IC50 ~1.5-1.7 µM) [2]. This evidence demonstrates that even a change in stereochemistry or substituent pattern can completely alter the compound's target profile and biological efficacy, making blind substitution a high-risk, data-void proposition for any research program.

Quantitative Differentiation Evidence for (3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one (SU-4313)


Superior Kinase Inhibitory Potency of (Z)-Isomer (SU-4313) vs. (E)-Isomer (210303-05-2)

The (Z)-stereoisomer (SU-4313) exhibits dramatically higher potency as a kinase modulator compared to its (E)-stereoisomer. While SU-4313 demonstrates IC50 values ranging from 8.0 µM to 18.8 µM against multiple RTKs , the (E)-isomer (3-(4-isopropylbenzylidene)indolin-2-one, CAS 210303-05-2) is reported with an IC50 of 50,000 nM (50 µM), making it significantly less active [1].

Kinase inhibition Stereochemistry Potency

Broad-Spectrum Tyrosine Kinase Modulation Profile of SU-4313 vs. Selective Aurora A Inhibitor AK34

SU-4313 functions as a broad-spectrum modulator of multiple receptor tyrosine kinases (RTKs), demonstrating inhibitory activity against a panel of five distinct RTKs with IC50 values ranging from 8.0 µM to 18.8 µM . This contrasts sharply with AK34, a structurally related (E)-3-benzylideneindolin-2-one derivative, which exhibits high selectivity for Aurora A kinase with an IC50 of 1.68 µM [1].

Kinase profiling Selectivity Target panel

RTK vs. Aurora A Inhibition: SU-4313 Contrasts with Non-ATP Competitive Inhibitor Tripolin A

SU-4313 is characterized as a potent protein tyrosine kinase (PTK) modulator with a broad RTK inhibition profile . In direct contrast, Tripolin A is a non-ATP competitive, allosteric inhibitor of Aurora A kinase (IC50 = 1.5 µM) and Aurora B (IC50 = 7.0 µM), with a distinct and narrow target spectrum [1].

Mechanism of action Kinase specificity Allosteric inhibition

Indolin-2-one vs. Indolin-2-thione Scaffold: A Critical Class-Level Distinction in Kinase Inhibition

At the scaffold level, the indolin-2-one class, to which SU-4313 belongs, is significantly less potent as a kinase inhibitor compared to its indolin-2-thione congener. A direct comparative study demonstrated that 3-(substituted-benzylidene)-1,3-dihydro-indolin-2-thione derivatives are more effective inhibitors of both CK2 and p60(c-Src) tyrosine kinases than the corresponding indolin-2-one compounds [1].

Scaffold comparison Kinase inhibitor Structure-activity relationship

SU-4313 Exhibits a Defined, Quantifiable Kinase Inhibition Fingerprint Essential for Selectivity Profiling

SU-4313 possesses a uniquely characterized, multi-kinase inhibitory fingerprint with precisely quantified IC50 values against five major RTKs: 14.5 µM (PDGFR), 18.8 µM (FLK-1/VEGFR2), 11 µM (EGFR), 16.9 µM (HER2), and 8.0 µM (IGF-1R) . This comprehensive activity profile is essential for understanding potential off-target effects and for designing appropriate control experiments in cellular and in vivo models.

Selectivity panel Kinase fingerprint Off-target activity

Physicochemical Properties: (3Z)-Isomer (SU-4313) vs. (E)-Isomer Show Comparable Physical Characteristics, Highlighting Biological Divergence

The (Z)-isomer (SU-4313) and (E)-isomer share virtually identical physicochemical properties, with both having a molecular formula of C18H17NO, a molecular weight of ~263.33 g/mol, a density of 1.1±0.1 g/cm³, and a boiling point of 456.0±45.0 °C at 760 mmHg [1]. Despite this physical near-identity, their biological activities diverge significantly as established in Evidence Item 1.

Physicochemical properties Stereochemistry Quality control

Validated Application Scenarios for (3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one (SU-4313) Based on Quantitative Evidence


Pan-Receptor Tyrosine Kinase (RTK) Pathway Modulation in Cancer Cell Signaling Studies

SU-4313 is the preferred chemical probe for experiments requiring concurrent inhibition of multiple RTKs implicated in cancer progression. Its characterized IC50 profile against PDGFR (14.5 µM), VEGFR2 (18.8 µM), EGFR (11 µM), HER2 (16.9 µM), and IGF-1R (8.0 µM) makes it ideal for investigating synergistic RTK signaling networks in cell lines known to co-express these receptors. In contrast, selective inhibitors like AK34 or Tripolin A would be inappropriate for this broad-spectrum application [1][2]. Researchers should use SU-4313 at concentrations calibrated to these IC50 values to dissect the contribution of individual kinases to observed phenotypes.

Reference Compound for Validating Assays Sensitive to Indolin-2-one Scaffold Activity

Given the established class-level distinction that indolin-2-ones are less potent against CK2 and p60(c-Src) kinases compared to indolin-2-thiones , SU-4313 serves as an ideal reference compound for benchmarking new assay systems or compound libraries based on the indolin-2-one scaffold. Its well-documented, moderate activity across five RTKs provides a reliable baseline for comparing the potency and selectivity of novel derivatives. This is critical for structure-activity relationship (SAR) studies aimed at optimizing the indolin-2-one core for enhanced or altered kinase targeting.

Chemical Biology Studies Distinguishing RTK vs. Non-RTK Mediated Effects

SU-4313's broad RTK inhibition profile provides a powerful tool for distinguishing RTK-dependent from RTK-independent cellular processes. By using SU-4313 in parallel with a highly selective non-RTK inhibitor like Tripolin A (Aurora kinase inhibitor) [1], researchers can map the specific contributions of these distinct kinase families to complex biological outcomes, such as cell cycle regulation, migration, or survival. This comparative approach is impossible with uncharacterized or single-target compounds.

Stereochemical Purity Control for Validated Biological Activity

Procurement of SU-4313 from vendors that certify stereochemical purity (e.g., ≥99.31%) is mandatory for achieving the documented RTK inhibition profile . Since the (E)-isomer is a poor kinase binder (IC50 ~50 µM) [1], even minor contamination with the (E)-form can confound dose-response curves and lead to underestimation of potency. Therefore, SU-4313 is specifically chosen for applications where reproducibility hinges on a defined stereoisomeric composition, a criterion not met by generic or unspecified isomer mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SU-4313

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.